1-Iodo-4-methylcyclohexane

Description

Properties

IUPAC Name |

1-iodo-4-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13I/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWJQRUZWIIGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65500-78-9 | |

| Record name | 1-iodo-4-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Conformational Landscape of cis-1-iodo-4-methylcyclohexane: A Technical Guide

This guide provides an in-depth analysis of the conformational isomers of cis-1-iodo-4-methylcyclohexane, a topic of interest for researchers and professionals in drug development and chemical sciences. The conformational preferences of substituted cyclohexanes are crucial in determining their reactivity and biological activity. This document outlines the energetic considerations, quantitative data, and experimental methodologies used to characterize the conformational equilibrium of this molecule.

Introduction to Conformational Analysis

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angle and torsional strain.[1][2] For a substituted cyclohexane, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).[3][4] Through a process known as a ring flip, a chair conformation can interconvert into another chair conformation, causing all axial substituents to become equatorial and vice versa.[2]

In monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is generally more stable to avoid steric hindrance with other axial atoms.[4][5] This steric strain, known as 1,3-diaxial interaction, is the primary factor governing conformational preference.[5][6] The energy difference between the axial and equatorial conformers is quantified by the "A-value," where a larger A-value indicates a stronger preference for the equatorial position.[7][8]

For disubstituted cyclohexanes like cis-1-iodo-4-methylcyclohexane, the stability of a given chair conformation is determined by the sum of the steric strains of its axial substituents.[9]

Conformational Equilibrium of cis-1-iodo-4-methylcyclohexane

The cis-1-iodo-4-methylcyclohexane molecule can exist as an equilibrium between two chair conformers. In one conformer, the methyl group is axial and the iodo group is equatorial. In the other, the methyl group is equatorial and the iodo group is axial.

To determine the more stable conformer, we can compare the A-values of the methyl and iodo substituents. The A-value for a methyl group is approximately 1.7 kcal/mol, while the A-value for an iodine atom is around 0.4 kcal/mol.[7][10][11] The substituent with the larger A-value has a stronger preference for the equatorial position to minimize steric strain.[11] Therefore, the conformer with the methyl group in the equatorial position and the iodo group in the axial position is predicted to be the more stable one.

Quantitative Conformational Analysis

The relative energies of the two chair conformations of cis-1-iodo-4-methylcyclohexane can be estimated using the A-values of the substituents. The energy difference (ΔG°) between the two conformers can be calculated as the difference between the A-values of the groups that are axial in each conformation.

| Conformer | Axial Substituent | Equatorial Substituent | Relative Energy (kcal/mol) |

| A | Iodo (I) | Methyl (CH₃) | ~0.4 |

| B | Methyl (CH₃) | Iodo (I) | ~1.7 |

The energy difference (ΔΔG°) between the two conformers is approximately 1.3 kcal/mol (1.7 kcal/mol - 0.4 kcal/mol), favoring Conformer A.

Experimental Determination of Conformational Equilibrium

The conformational equilibrium of substituted cyclohexanes can be experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.[12][13][14] At room temperature, the ring flip is rapid, and the NMR spectrum shows averaged signals for the two conformers. By lowering the temperature, the interconversion can be slowed down sufficiently to observe distinct signals for each conformer.

Low-Temperature ¹H NMR Spectroscopy Protocol

-

Sample Preparation: A solution of cis-1-iodo-4-methylcyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂).

-

Initial Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at room temperature (e.g., 298 K) to observe the time-averaged signals.

-

Low-Temperature Analysis: The temperature of the NMR probe is gradually lowered. Spectra are acquired at various temperatures (e.g., in 10 K increments) until the signals for the axial and equatorial protons of the two conformers are resolved and no longer show signs of exchange broadening. This temperature is often below -60 °C.

-

Signal Integration: Once distinct signals for each conformer are observed, the integrals of corresponding signals are measured. The ratio of the integrals directly corresponds to the ratio of the two conformers at that temperature.

-

Equilibrium Constant Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the conformers (K_eq = [more stable conformer] / [less stable conformer]).

-

Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

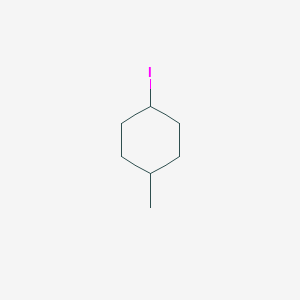

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of cis-1-iodo-4-methylcyclohexane can be visualized as follows:

Caption: Equilibrium between the two chair conformations of cis-1-iodo-4-methylcyclohexane.

Conclusion

The conformational analysis of cis-1-iodo-4-methylcyclohexane reveals a clear preference for the conformer with the larger methyl group in the equatorial position and the smaller iodo group in the axial position. This preference is driven by the minimization of steric strain, specifically 1,3-diaxial interactions. The energy difference between the two conformers can be estimated from the known A-values of the substituents and can be experimentally verified using low-temperature NMR spectroscopy. Understanding these conformational preferences is fundamental for predicting the chemical behavior and biological interactions of this and related molecules.

References

- 1. quora.com [quora.com]

- 2. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 6. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Stereochemistry of trans-1-Iodo-4-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemistry of trans-1-iodo-4-methylcyclohexane, a substituted cyclohexane (B81311) derivative. The document delves into its conformational analysis, the energetic preferences of its chair forms, and the spectroscopic data that underpin our understanding of its three-dimensional structure. Experimental protocols for its synthesis and characterization are also detailed to provide a practical framework for researchers in the field.

Introduction to the Stereochemistry of Substituted Cyclohexanes

The stereochemistry of cyclohexane and its derivatives is fundamental to understanding their reactivity and physical properties. The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The interplay of steric interactions, particularly 1,3-diaxial interactions, governs the conformational equilibrium of the molecule.

For a 1,4-disubstituted cyclohexane, two diastereomers are possible: cis and trans. In the cis isomer, the substituents are on the same side of the ring, leading to one axial and one equatorial substituent in either chair conformation. In the trans isomer, the substituents are on opposite sides of the ring, resulting in a conformational equilibrium between a diaxial (a,a) and a diequatorial (e,e) chair form. The relative stability of these conformers is a key aspect of their stereochemical analysis.

Conformational Analysis of trans-1-Iodo-4-methylcyclohexane

The conformational equilibrium of trans-1-iodo-4-methylcyclohexane involves the interconversion between two chair conformations: one with both the iodo and methyl groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial).

The preference for one conformation over the other is primarily determined by the steric strain associated with axial substituents. This strain, arising from 1,3-diaxial interactions, is quantified by the "A-value" of a substituent, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[1] A larger A-value indicates a stronger preference for the equatorial position.

The diequatorial conformer is significantly more stable due to the lower steric hindrance of substituents in the equatorial positions. In contrast, the diaxial conformer is destabilized by 1,3-diaxial interactions between the axial iodo and methyl groups with the axial hydrogens on the same side of the ring.

The equilibrium between the two chair conformations can be visualized as follows:

Quantitative Conformational Analysis

The energetic preference for the diequatorial conformer can be estimated by summing the A-values of the individual substituents that are in the axial position in the less stable conformer.

| Substituent | A-Value (kcal/mol) |

| Methyl (-CH₃) | ~1.7 |

| Iodo (-I) | ~0.46 |

| Table 1: A-Values for Methyl and Iodo Substituents |

In the diaxial conformation, both the methyl and iodo groups experience 1,3-diaxial interactions. The total steric strain in the diaxial conformer is approximately the sum of their A-values:

ΔG°(diaxial) ≈ A(CH₃) + A(I) ≈ 1.7 kcal/mol + 0.46 kcal/mol = 2.16 kcal/mol

This energy difference indicates that the diequatorial conformer is significantly favored at equilibrium.

Experimental Data

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of cyclohexane derivatives. The coupling constants (J-values) between vicinal protons are particularly informative, as they depend on the dihedral angle between the protons, in accordance with the Karplus equation.

For protons in a cyclohexane ring, the following typical coupling constants are observed:

-

J_ax-ax (trans-diaxial): 10-13 Hz (due to a ~180° dihedral angle)

-

J_ax-eq (axial-equatorial): 2-5 Hz (due to a ~60° dihedral angle)

-

J_eq-eq (equatorial-equatorial): 2-5 Hz (due to a ~60° dihedral angle)

In the predominant diequatorial conformer of trans-1-iodo-4-methylcyclohexane, the proton at C1 (attached to the iodine) is in an axial position. Therefore, it is expected to exhibit a large trans-diaxial coupling to the adjacent axial protons at C2 and C6.

| Parameter | Predicted Value/Observation |

| ¹H NMR | |

| Chemical Shift of H1 (axial) | Expected to be downfield due to the deshielding effect of the iodine atom. |

| Coupling of H1 (axial) | A complex multiplet with large J-values (~10-13 Hz) due to coupling with two adjacent axial protons. |

| ¹³C NMR | |

| Chemical Shift of C1 | Significantly shifted due to the heavy atom effect of iodine. |

| IR Spectroscopy | |

| C-I Stretch | A characteristic absorption in the fingerprint region, typically around 500-600 cm⁻¹. |

| Mass Spectrometry | |

| Molecular Ion Peak (M⁺) | Expected at m/z = 224. |

| Fragmentation | Loss of iodine (M - 127) is a likely fragmentation pathway. |

| Table 2: Predicted Spectroscopic Data for trans-1-Iodo-4-methylcyclohexane |

Experimental Protocols

Synthesis of trans-1-Iodo-4-methylcyclohexane

A common and stereoselective method for the synthesis of trans-1-iodo-4-methylcyclohexane involves the hydroiodination of 4-methylcyclohexene (B165706). This reaction proceeds via an anti-addition mechanism, leading to the desired trans product.

Reaction Scheme:

Materials:

-

4-methylcyclohexene

-

Hydroiodic acid (HI), 57% in water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylcyclohexene in diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add hydroiodic acid dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure trans-1-iodo-4-methylcyclohexane.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to determine chemical shifts, integration, and coupling patterns.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to establish proton-proton coupling correlations and confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer, either as a neat liquid film on a salt plate or as a solution in a suitable solvent.

Mass Spectrometry (MS):

-

Obtain a mass spectrum of the purified product using a mass spectrometer, typically with electron ionization (EI), to determine the molecular weight and fragmentation pattern.

Conclusion

The stereochemistry of trans-1-iodo-4-methylcyclohexane is governed by the principles of conformational analysis of substituted cyclohexanes. The strong preference for the diequatorial conformation is a direct consequence of the steric strain associated with axial substituents, as quantified by their A-values. This conformational preference can be unequivocally confirmed through NMR spectroscopy, where the characteristic coupling constants of axial and equatorial protons provide definitive evidence for the predominant chair conformation. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed stereochemical characterization of this molecule, which is of interest to researchers in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Iodo-4-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-iodo-4-methylcyclohexane. Due to the limited availability of specific experimental data for this compound, this guide combines reported information with established principles of organic chemistry to offer a robust profile for researchers, scientists, and professionals in drug development. The document covers physical characteristics, conformational analysis, synthesis, and key chemical reactions, including nucleophilic substitution and Grignard reagent formation. Methodologies for spectroscopic analysis are also detailed, providing a framework for the characterization of this and similar halogenated cycloalkanes.

Physical and Chemical Properties

This compound is a halogenated derivative of methylcyclohexane. Its physical and chemical properties are influenced by the presence of the bulky and polarizable iodine atom on the cyclohexane (B81311) ring.

1-1. Quantitative Data

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₁₃I | [1][2] |

| Molecular Weight | 224.08 g/mol | [1][2] |

| CAS Number | 65500-78-9 | [1][2] |

| Boiling Point | Not available | Experimental data not found. Estimated to be higher than 4-methylcyclohexanol (B52717) (~174 °C) due to increased molecular weight. |

| Density | Not available | Experimental data not found. Expected to be greater than 1 g/mL due to the presence of iodine. |

| Refractive Index | Not available | Experimental data not found. |

| XLogP3-AA | 4 | Computed[1] |

1-2. Conformational Analysis

This compound exists as a mixture of cis and trans diastereomers, each of which undergoes rapid chair-chair interconversion at room temperature. The conformational preference is dictated by the steric strain associated with axial substituents.

The relative stability of the conformers is determined by the A-value of the substituents, which quantifies the energy difference between the axial and equatorial positions.

-

A-value (Iodine): ~0.46 kcal/mol

-

A-value (Methyl): ~1.7 kcal/mol

For trans-1-iodo-4-methylcyclohexane , the diequatorial conformation is significantly more stable as it minimizes 1,3-diaxial interactions for both the larger methyl group and the iodine atom.

For cis-1-iodo-4-methylcyclohexane , one substituent must be axial while the other is equatorial. Due to the larger A-value of the methyl group, the conformer with the equatorial methyl group and axial iodine atom is favored.

Synthesis and Experimental Protocols

A common route for the synthesis of alkyl iodides from alcohols is via a substitution reaction. While a specific protocol for this compound is not detailed in the literature, a reliable method would involve the reaction of 4-methylcyclohexanol with a source of iodide.

2-1. Synthesis of this compound from 4-Methylcyclohexanol

A plausible synthetic route is the reaction of 4-methylcyclohexanol with triphenylphosphine (B44618) and iodine. This method is known for its mild conditions and high yields for the conversion of alcohols to alkyl iodides.

Reaction: 4-Methylcyclohexanol + PPh₃ + I₂ → this compound + PPh₃O + HI

2-2. Spectroscopic Characterization Protocols

-

Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrument: A 100 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128-1024 (to achieve adequate signal-to-noise).

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the CDCl₃ solvent peak at 77.16 ppm.

-

Sample Preparation: As a neat liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Expected Absorptions:

-

C-H stretching (sp³ carbons): 2850-2960 cm⁻¹

-

C-H bending: 1440-1470 cm⁻¹

-

C-I stretching: 500-600 cm⁻¹

-

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (224.08 g/mol ) should be observable.

-

Loss of Iodine: A prominent peak at m/z 97, corresponding to the [M-I]⁺ fragment (the 4-methylcyclohexyl cation).

-

Other Fragments: Fragmentation of the cyclohexane ring leading to smaller hydrocarbon fragments.

-

Chemical Reactivity

The chemical reactivity of this compound is dominated by the carbon-iodine bond. The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. It can also be used to form organometallic reagents.

3-1. Nucleophilic Substitution (Sₙ2) Reactions

This compound can undergo Sₙ2 reactions with a variety of nucleophiles. The reaction proceeds with inversion of stereochemistry at the carbon center.

3-2. Grignard Reagent Formation and Reactivity

This compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-methylcyclohexylmagnesium iodide. This organometallic compound is a potent nucleophile and a strong base.

Formation: this compound + Mg --(anhydrous ether)--> 4-Methylcyclohexylmagnesium iodide

The resulting Grignard reagent can react with a wide range of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds. This is a crucial transformation in the synthesis of more complex molecules for drug discovery.

Safety and Handling

Based on data for similar alkyl iodides, this compound should be handled with care in a well-ventilated fume hood.[1] It is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block in organic synthesis. Its properties can be largely inferred from the well-established chemistry of alkyl iodides and substituted cyclohexanes. This guide provides a foundational understanding of its physical properties, synthesis, and reactivity, which can be leveraged by researchers in the design of novel synthetic routes and the development of new chemical entities. Further experimental investigation is warranted to fully elucidate its physical constants and explore its full synthetic potential.

References

An In-depth Technical Guide to the 13C NMR Spectral Data of 1-iodo-4-methylcyclohexane

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 1-iodo-4-methylcyclohexane. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key spectral features, experimental protocols for data acquisition, and the underlying principles governing the observed chemical shifts.

Introduction

This compound is a substituted cyclohexane (B81311) existing as two diastereomers: cis and trans. The spatial orientation of the iodo and methyl groups significantly influences the electronic environment of each carbon atom in the cyclohexane ring. 13C NMR spectroscopy is a powerful analytical technique for elucidating the structural and stereochemical details of these isomers by measuring the chemical shifts of the individual carbon atoms. The original comprehensive study of the 13C NMR spectra of these and similar compounds was reported by H. J. Schneider and V. Hoppen in the Journal of Organic Chemistry, 1978, volume 43, pages 3866-3873. While direct access to the specific data from this publication is limited, this guide provides representative data and a thorough explanation of the expected spectral characteristics based on established principles.

Data Presentation

Due to the inaccessibility of the original quantitative data from the primary literature source, the following table presents representative 13C NMR chemical shift data for a closely related compound, cis- and trans-4-methylcyclohexyl chloride, to illustrate the expected trends. The principles governing the chemical shifts are analogous for the iodo-substituted compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Carbon Atom | Representative Chemical Shift δ (ppm) - cis Isomer (axial Cl) | Representative Chemical Shift δ (ppm) - trans Isomer (equatorial Cl) |

| C1 (CH-Cl) | ~58-62 | ~65-69 |

| C2, C6 | ~34-38 | ~35-39 |

| C3, C5 | ~24-28 | ~30-34 |

| C4 (CH-CH3) | ~29-33 | ~31-35 |

| C7 (CH3) | ~20-24 | ~21-25 |

Note: This data is illustrative for a chloro-substituted analog. For this compound, the C1 carbon signal is expected to be significantly upfield (at a lower ppm value) due to the "heavy atom effect" of iodine.

Experimental Protocols

The acquisition of high-quality 13C NMR spectra for halogenated cyclohexanes requires careful sample preparation and instrument parameter optimization. The following is a detailed methodology representative of the key experiments.

Sample Preparation

-

Sample Purity : The this compound sample should be of high purity, free from paramagnetic impurities that can cause line broadening.

-

Solvent Selection : A deuterated solvent that is chemically inert and has a known 13C NMR signal for referencing is required. Chloroform-d (CDCl3) is a common choice.

-

Concentration : A sample concentration of 5-20 mg in 0.5-0.7 mL of deuterated solvent is typically used.

-

Reference Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

NMR Spectrometer Parameters

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal dispersion.

-

Nucleus : 13C

-

Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters :

-

Spectral Width : Approximately 200-250 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay (d1) : 2-5 seconds to allow for full relaxation of carbon nuclei, especially quaternary carbons if present.

-

Number of Scans (ns) : Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is typically required to achieve an adequate signal-to-noise ratio.

-

-

Processing :

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phase Correction : The spectrum is manually or automatically phased to obtain pure absorption lineshapes.

-

Baseline Correction : A flat baseline is established.

-

Referencing : The spectrum is referenced to the TMS signal at 0.0 ppm or the solvent signal (e.g., CDCl3 at 77.16 ppm).

-

Visualization of Structure-Spectrum Relationships

The relationship between the stereochemistry of this compound and its 13C NMR spectrum can be visualized as a logical workflow. The diagram below illustrates how the conformational preferences of the cis and trans isomers lead to distinct chemical shifts for the carbon atoms.

Caption: Logical workflow from stereoisomer to predicted 13C NMR shifts.

This diagram illustrates that the cis isomer, with its axial iodo group, is expected to exhibit a significant upfield shift for the C3 and C5 carbons due to the γ-gauche effect (steric shielding). Both isomers will show a pronounced upfield shift for the C1 carbon directly attached to the iodine atom, a phenomenon known as the "heavy atom effect." The trans isomer, lacking the axial iodo group, will not show this pronounced γ-gauche shielding on C3 and C5, leading to a relative downfield shift for these carbons compared to the cis isomer.

stability of 1-iodo-4-methylcyclohexane isomers

An In-depth Technical Guide to the Stability of 1-Iodo-4-Methylcyclohexane Isomers

Introduction

The cyclohexane (B81311) ring is a ubiquitous structural motif in medicinal chemistry and drug development. Its non-planar, puckered "chair" conformation minimizes angle and torsional strain, making it an energetically favorable scaffold.[1] The introduction of substituents onto this ring profoundly influences its conformational equilibrium, which in turn dictates the molecule's three-dimensional shape, biological activity, and physicochemical properties. The stability of a substituted cyclohexane is primarily governed by the steric strain experienced by its substituents, particularly the destabilizing 1,3-diaxial interactions that arise when a substituent occupies an axial position.[2][3]

This technical guide provides a comprehensive analysis of the conformational stability of the cis and trans isomers of this compound. By examining the energetic penalties associated with axial versus equatorial placement of methyl and iodo groups, we can quantitatively determine the most stable isomers and their preferred conformations. This analysis is critical for researchers in rational drug design, where precise control over molecular conformation is essential for optimizing ligand-receptor interactions.

Stereochemistry and Conformational Analysis

This compound exists as two geometric isomers: cis and trans. In the cis isomer, both the iodo and methyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.[4][5] Each of these isomers exists as an equilibrium of two interconverting chair conformations, a process known as a ring flip.

Cis-1-Iodo-4-Methylcyclohexane

For a 1,4-disubstituted cis-cyclohexane, one substituent must occupy an axial (a) position while the other occupies an equatorial (e) position.[6] The ring flip interconverts these positions.

-

Conformer 1 (a,e): The iodine atom is axial, and the methyl group is equatorial.

-

Conformer 2 (e,a): The iodine atom is equatorial, and the methyl group is axial.

The stability of these two conformers is not equal. The bulkier substituent will strongly prefer the equatorial position to minimize steric hindrance with the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions).[7][8] As will be detailed in the quantitative section, the methyl group is sterically more demanding than the iodine atom.[9] Therefore, the conformer with the equatorial methyl group and axial iodine is significantly more stable.

Trans-1-Iodo-4-Methylcyclohexane

In the trans isomer, the two substituents are either both equatorial or both axial.[10][11]

-

Conformer 1 (e,e): Both the iodine and methyl groups are in equatorial positions.

-

Conformer 2 (a,a): Both the iodine and methyl groups are in axial positions.

The diequatorial conformer is vastly more stable.[10] In this arrangement, both bulky groups avoid destabilizing 1,3-diaxial interactions. The diaxial conformer suffers from severe steric strain from both axial substituents, making it highly energetically unfavorable.

Quantitative Stability Analysis

The preference of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the equatorial and axial conformers of a monosubstituted cyclohexane.[12] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

A-Values for Methyl and Iodine

The experimentally and computationally determined A-values are crucial for predicting the stability of the this compound isomers.

| Substituent | A-Value (kcal/mol) | Rationale |

| Methyl (-CH₃) | ~1.74 | The methyl group experiences significant 1,3-diaxial interactions in the axial position. |

| Iodine (-I) | ~0.43 | Despite its large atomic radius, the long C-I bond length places the iodine atom further from the ring, reducing steric clashes with axial hydrogens compared to the methyl group.[9] |

Conformational Energy Calculations

Using the A-values, we can estimate the energy difference between the conformers of each isomer. The total strain energy for a given conformer is the sum of the A-values of its axial substituents.

For cis-1-Iodo-4-Methylcyclohexane:

-

Strain (I axial, CH₃ equatorial): A-value(I) = 0.43 kcal/mol

-

Strain (I equatorial, CH₃ axial): A-value(CH₃) = 1.74 kcal/mol

-

ΔG (Energy Difference): 1.74 - 0.43 = 1.31 kcal/mol . The conformer with the equatorial methyl group is more stable by this amount.

For trans-1-Iodo-4-Methylcyclohexane:

-

Strain (diequatorial): A-value(H) + A-value(H) ≈ 0 kcal/mol (baseline)

-

Strain (diaxial): A-value(I) + A-value(CH₃) = 0.43 + 1.74 = 2.17 kcal/mol

-

ΔG (Energy Difference): 2.17 - 0 = 2.17 kcal/mol . The diequatorial conformer is overwhelmingly favored.

Summary of Relative Stabilities

The following table summarizes the relative energies of the four possible chair conformers, establishing the diequatorial trans isomer as the global energy minimum.

| Isomer | Conformation | Substituent Positions | Relative Strain Energy (kcal/mol) | Relative Stability |

| Trans | (e,e) | I (eq), CH₃ (eq) | 0.00 | Most Stable |

| Cis | (a,e) | I (ax), CH₃ (eq) | 0.43 | 2nd Most Stable |

| Cis | (e,a) | I (eq), CH₃ (ax) | 1.74 | 3rd Most Stable |

| Trans | (a,a) | I (ax), CH₃ (ax) | 2.17 | Least Stable |

Methodologies for Stability Determination

The determination of isomer and conformer stability relies on a combination of experimental and computational techniques.

Experimental Protocols

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary experimental method for quantifying conformational equilibria.[1][2]

-

Sample Preparation: The this compound sample is dissolved in a solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃, or a mixture like CHF₂Cl/CHFCl₂).

-

Data Acquisition: ¹³C or ¹H NMR spectra are acquired over a range of temperatures. At room temperature, the ring flip is rapid on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rate of interconversion decreases.

-

Coalescence and Slow-Exchange Regime: Below a certain temperature (the coalescence temperature), the single averaged peaks for each carbon or proton broaden and then resolve into separate signals corresponding to each distinct conformer.

-

Integration and Equilibrium Constant (Keq) Calculation: In the slow-exchange regime (at a sufficiently low temperature), the relative populations of the two conformers are determined by integrating their respective, well-resolved signals.[9] The equilibrium constant is the ratio of these populations (Keq = [more stable conformer] / [less stable conformer]).

-

Gibbs Free Energy (ΔG) Calculation: The Gibbs free energy difference between the conformers is calculated using the equation: ΔG = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[10]

-

Van't Hoff Analysis (Optional): By measuring Keq at several different temperatures, a plot of ln(Keq) versus 1/T (a van't Hoff plot) can be constructed. The slope and intercept of this plot allow for the determination of the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers, providing deeper thermodynamic insight.[2]

Computational Protocols

Computational chemistry provides a powerful tool for modeling conformational energies and corroborating experimental results.[3][7]

-

Structure Generation: The initial 3D structures for all possible chair conformers (cis-a,e, cis-e,a, trans-e,e, and trans-a,a) are built using molecular modeling software (e.g., Avogadro).[10]

-

Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is typically performed using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[7]

-

Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Gibbs Free Energy Calculation: The total Gibbs free energy of each conformer is calculated from the sum of the electronic energy, ZPVE, and thermal corrections to enthalpy and entropy.[2]

-

Relative Stability Determination: The relative stability of the conformers is determined by comparing their calculated Gibbs free energies. The differences can be directly compared to experimentally determined ΔG values.

Visualization of Conformational Equilibria

The following diagrams illustrate the key relationships governing the .

Conclusion

The conformational is dictated by the steric requirements of the methyl and iodo substituents, as quantified by their respective A-values. The analysis conclusively demonstrates that:

-

The trans isomer is more stable than the cis isomer .

-

The most stable conformation for the trans isomer is the diequatorial (e,e) form, which is the overall most stable conformer of the molecule with a relative strain energy of 0.0 kcal/mol.

-

The most stable conformation for the cis isomer has an equatorial methyl group and an axial iodine atom , with a relative strain energy of approximately 0.43 kcal/mol, making it the second most stable conformer overall.

This detailed understanding of isomer stability, derived from fundamental stereochemical principles and supported by experimental and computational methodologies, is invaluable for professionals in drug discovery and chemical research. It allows for the predictive design of molecules with specific three-dimensional structures, a cornerstone of modern molecular science.

References

- 1. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scielo.br [scielo.br]

- 8. sikhcom.net [sikhcom.net]

- 9. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 10. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 11. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-Iodo-4-Methylcyclohexane from 4-Methylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-iodo-4-methylcyclohexane from 4-methylcyclohexanol (B52717). The primary method detailed involves the reaction of 4-methylcyclohexanol with hydrogen iodide (HI), generated in situ from an alkali metal iodide and a strong, non-oxidizing acid. This transformation proceeds via a nucleophilic substitution reaction, offering a reliable route to this valuable alkyl iodide intermediate.

Reaction Overview and Mechanism

The conversion of 4-methylcyclohexanol, a secondary alcohol, to this compound is typically achieved through an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism. The reaction is acid-catalyzed, initiating with the protonation of the hydroxyl group of the alcohol. This protonation converts the poor leaving group (-OH) into a good leaving group (H(_2)O). The departure of the water molecule results in the formation of a secondary carbocation intermediate. Subsequently, the iodide ion (I

−Due to the planar nature of the carbocation intermediate, the nucleophilic attack can occur from either face, which would typically lead to a racemic mixture of stereoisomers if the starting material were chiral at the reaction center.[1][2][3][4][5] In the case of 4-methylcyclohexanol, which is achiral at the carbon bearing the hydroxyl group, the stereochemistry of the product is a mixture of cis and trans isomers.

A potential side reaction in this synthesis is E1 (Elimination Unimolecular) elimination, which is also favored by the formation of a carbocation intermediate.[6][7][8] This elimination pathway leads to the formation of 4-methylcyclohexene (B165706) as a byproduct. The ratio of substitution to elimination products can be influenced by reaction conditions such as temperature and the choice of acid.[7][9] Using a strong, non-oxidizing acid like phosphoric acid is preferred over sulfuric acid, as sulfuric acid can oxidize the iodide ions to iodine.[9]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of alkyl iodides from secondary alcohols using analogous procedures. The data provided for the synthesis of iodocyclohexane (B1584034) from cyclohexanol (B46403) serves as a strong benchmark for the expected outcome of the this compound synthesis.[10]

| Parameter | Value | Reference |

| Starting Material | 4-Methylcyclohexanol | - |

| Reagents | Potassium Iodide (KI), 95% Phosphoric Acid (H(_3)PO(_4)) | [10] |

| Mole Ratio (Alcohol:KI:H(_3)PO(_4)) | ~1 : 3 : 4.3 | [10] |

| Reaction Temperature | 80 °C | [10] |

| Reaction Time | 3 hours | [10] |

| Typical Yield | 88-90% (based on iodocyclohexane synthesis) | [10] |

| Purification Method | Extraction followed by distillation under reduced pressure | [10] |

| Boiling Point of Product | 48–49.5 °C / 4 mmHg (for iodocyclohexane) | [10] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure for the synthesis of iodocyclohexane.[10]

Materials and Equipment:

-

4-methylcyclohexanol

-

Potassium iodide (KI)

-

85% Phosphoric acid (H(_3)PO(_4))

-

Phosphorus pentoxide (P(_2)O(_5))

-

Diethyl ether

-

10% aqueous sodium thiosulfate (B1220275) (Na(_2)S(_2)O(_3)) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na(_2)SO(_4))

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

1. Preparation of 95% Phosphoric Acid:

-

In a fume hood, cautiously add 174 g (102 mL) of 85% phosphoric acid to 47 g of phosphorus pentoxide with stirring in a flask cooled in an ice bath.

-

Allow the mixture to cool to room temperature before proceeding.

2. Reaction Setup:

-

In a 1 L three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, place 250 g (1.5 moles) of potassium iodide and 221 g (2.14 moles) of the prepared 95% orthophosphoric acid.

-

Cool the mixture to room temperature.

3. Addition of 4-Methylcyclohexanol:

-

Slowly add 0.5 moles of 4-methylcyclohexanol to the stirred mixture.

4. Reaction:

-

Heat the mixture with stirring at 80°C for 3 hours.

5. Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Add 150 mL of water and 250 mL of diethyl ether to the flask and continue stirring.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

If the aqueous layer retains an iodine color, perform an additional extraction with 100 mL of ether.[10]

-

Combine the ether extracts.

6. Washing and Drying:

-

Wash the combined ether extracts with 50 mL of 10% aqueous sodium thiosulfate solution to decolorize.

-

Subsequently, wash with 50 mL of saturated sodium chloride solution.

-

Dry the ether layer over anhydrous sodium sulfate.

7. Purification:

-

Filter to remove the drying agent.

-

Evaporate the ether on a steam bath.

-

Distill the crude product under reduced pressure.

Visualizations

Reaction Mechanism

Caption: S(_N)1 reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. SATHEE: Chemistry SN1 Reaction Mechanism [satheeneet.iitk.ac.in]

- 2. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 11.4 The SN1 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chair Conformation of 1-Iodo-4-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the chair conformations of cis- and trans-1-iodo-4-methylcyclohexane. By examining the principles of stereoisomerism and conformational analysis, we will delve into the energetic factors that govern the stability of the various chair forms of this substituted cyclohexane (B81311). This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visualizations to illustrate the conformational equilibria.

Introduction to Cyclohexane Conformations

Cyclohexane and its derivatives predominantly adopt a chair conformation to minimize steric and torsional strain. In this conformation, the carbon-carbon bonds have near-tetrahedral angles, and the hydrogen atoms on adjacent carbons are staggered. Substituents on a cyclohexane ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as a ring flip, axial substituents become equatorial and vice versa. However, for substituted cyclohexanes, the two chair conformations are often not of equal energy. The relative stability of these conformers is crucial in determining the molecule's overall shape, reactivity, and biological activity.

The steric strain that destabilizes axial substituents is primarily due to 1,3-diaxial interactions, where the axial substituent experiences steric hindrance with the other two axial atoms on the same side of the ring. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.

Conformational Analysis of trans-1-Iodo-4-methylcyclohexane

In the trans isomer of 1-iodo-4-methylcyclohexane, the iodo and methyl groups are on opposite faces of the cyclohexane ring. This geometric arrangement leads to two possible chair conformations that are in equilibrium through a ring flip.

-

Diequatorial Conformer: One chair form has both the iodo and the methyl group in equatorial positions.

-

Diaxial Conformer: The other chair form has both substituents in axial positions.

The relative stability of these two conformers is determined by the sum of the steric strains introduced by each substituent in the axial position. The A-value for an iodine substituent is approximately 0.4 kcal/mol, while the A-value for a methyl group is significantly larger at about 1.8 kcal/mol.[1] The larger A-value for the methyl group indicates a stronger preference for the equatorial position to avoid more significant 1,3-diaxial interactions.

The diequatorial conformer is substantially more stable as it minimizes steric strain for both substituents. The diaxial conformer is destabilized by the 1,3-diaxial interactions of both the iodine and the methyl group with the axial hydrogens.

Conformational Analysis of cis-1-Iodo-4-methylcyclohexane

In the cis isomer, the iodo and methyl groups are on the same face of the ring. In any chair conformation of a cis-1,4-disubstituted cyclohexane, one substituent must be in an axial position while the other is in an equatorial position. A ring flip interconverts these positions.

-

Conformer 1: The methyl group is equatorial, and the iodine atom is axial.

-

Conformer 2: The methyl group is axial, and the iodine atom is equatorial.

The equilibrium will favor the conformer where the larger substituent occupies the more spacious equatorial position. Given that the A-value of the methyl group (1.8 kcal/mol) is greater than that of the iodine atom (0.4 kcal/mol), the conformer with the equatorial methyl group and axial iodine atom is the more stable of the two.

Quantitative Conformational Analysis

The Gibbs free energy difference (ΔG°) between conformers can be estimated by summing the A-values of the axial substituents. The equilibrium constant (Keq) for the conformational equilibrium can then be calculated using the equation ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Table 1: A-Values for Substituents

| Substituent | A-Value (kcal/mol) |

| Iodine (I) | ~0.4 |

| Methyl (CH₃) | ~1.8 |

Table 2: Estimated Energy Differences and Equilibrium Constants for this compound Conformers

| Isomer | More Stable Conformer | Less Stable Conformer | Estimated ΔG° (kcal/mol) | Estimated Keq (at 298 K) |

| trans | diequatorial (I-eq, Me-eq) | diaxial (I-ax, Me-ax) | ~2.2 | ~44 |

| cis | I-axial, Me-equatorial | I-equatorial, Me-axial | ~1.4 | ~11 |

Note: The ΔG° for the trans isomer is the sum of the A-values for iodine and methyl. For the cis isomer, ΔG° is the difference between the A-values of the methyl group and the iodine atom.

Experimental Determination of Conformational Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational equilibria of cyclohexane derivatives.

Key Experimental Protocols

-

Sample Preparation: The cis and trans isomers of this compound are synthesized and purified. Samples are prepared by dissolving the purified compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Low-Temperature NMR Spectroscopy: At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe separate signals for each conformer.

-

Integration of Signals: Once the signals for the individual conformers are resolved at low temperature, the relative populations of the conformers can be determined by integrating the corresponding peaks. The equilibrium constant (Keq) is the ratio of the integrals of the more stable conformer to the less stable conformer.

-

Analysis of Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the dihedral angle between two axial protons (ax-ax) is approximately 180°, leading to a large coupling constant (typically 8-13 Hz). The dihedral angles for axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) protons are around 60°, resulting in smaller coupling constants (typically 2-5 Hz). By measuring the coupling constants of the ring protons, particularly the proton on the carbon bearing a substituent, the predominant conformation can be determined even at room temperature if the equilibrium is significantly biased.

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the conformational equilibria for the trans and cis isomers of this compound.

Caption: Conformational equilibrium of trans-1-iodo-4-methylcyclohexane.

Caption: Conformational equilibrium of cis-1-iodo-4-methylcyclohexane.

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the conformational analysis of a substituted cyclohexane like this compound.

Caption: Workflow for conformational analysis of this compound.

Conclusion

The conformational analysis of this compound is governed by the steric preferences of the iodo and methyl substituents. For the trans isomer, the diequatorial conformation is strongly favored due to the minimization of 1,3-diaxial interactions for both groups. In the cis isomer, the equilibrium lies in favor of the conformer with the larger methyl group in the equatorial position and the smaller iodine atom in the axial position. These conformational preferences can be quantitatively assessed through experimental techniques like low-temperature NMR spectroscopy and analysis of coupling constants, and further corroborated by computational chemistry. A thorough understanding of the conformational landscape of such molecules is fundamental for predicting their chemical behavior and for the rational design of molecules in fields such as drug development.

References

Navigating Stereochemistry: A Technical Guide to the IUPAC Nomenclature of 1-Iodo-4-methylcyclohexane Isomers

For Immediate Release

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the isomers of 1-iodo-4-methylcyclohexane. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the stereochemical nuances of this substituted cyclohexane (B81311), focusing on the correct application of cis/trans and R/S descriptors.

Introduction to Stereoisomerism in this compound

This compound (C₇H₁₃I) is a disubstituted cycloalkane that can exist as geometric isomers due to the restricted rotation around the carbon-carbon single bonds of the cyclohexane ring.[1] The relationship between the iodo and the methyl groups on the ring gives rise to two main isomers: cis and trans. Within these classifications, the potential for chirality at the substituted carbons (C1 and C4) must be considered.

Analysis of Chirality and Symmetry

A critical aspect of the stereochemistry of 1,4-disubstituted cyclohexanes is the presence of a plane of symmetry. In the case of this compound, a plane of symmetry can pass through the iodine atom, C1, C4, and the methyl group. This symmetry element has significant implications for the chirality of the molecule.

Even though both C1 and C4 are attached to four different groups (considering the ring paths), the overall molecule may be achiral. If a molecule possesses an internal plane of symmetry, it is considered a meso compound and is achiral, meaning it is superimposable on its mirror image.

IUPAC Nomenclature of Isomers

Based on the principles of stereochemistry, the isomers of this compound are named as follows:

cis-1-Iodo-4-methylcyclohexane

In the cis isomer, the iodo and methyl groups are on the same side of the cyclohexane ring. Due to the plane of symmetry passing through C1 and C4, this isomer is an achiral meso compound.

The complete IUPAC name is cis-1-iodo-4-methylcyclohexane .

Although the individual carbons C1 and C4 could be assigned R or S configurations based on Cahn-Ingold-Prelog priority rules, the overall achirality of the molecule makes this unnecessary for the formal IUPAC name. For descriptive purposes, the configuration of the cis isomer can be denoted as (1R,4S) or (1S,4R). However, since these two descriptions represent the same achiral compound, the simpler cis- prefix is preferred and sufficient.

trans-1-Iodo-4-methylcyclohexane

In the trans isomer, the iodo and methyl groups are on opposite sides of the cyclohexane ring. Similar to the cis isomer, the trans isomer of this compound also possesses a plane of symmetry and is therefore achiral.

The complete IUPAC name is trans-1-iodo-4-methylcyclohexane .

For this isomer, the local configurations at C1 and C4 would be (1R,4R) and its mirror image would be (1S,4S). However, due to the plane of symmetry, these are not enantiomers but represent the same achiral compound.

Summary of Isomers

The stereoisomers of this compound are summarized in the table below.

| Isomer | IUPAC Name | Chirality | Stereochemical Descriptors |

| cis | cis-1-iodo-4-methylcyclohexane | Achiral (meso) | (1R,4S) or (1S,4R) |

| trans | trans-1-iodo-4-methylcyclohexane | Achiral | (1R,4R) or (1S,4S) |

Logical Relationships of Isomers

The relationship between the different stereochemical descriptors for this compound can be visualized as follows:

Experimental Protocols

The determination of cis and trans isomers of substituted cyclohexanes is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Data Analysis: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Interpretation: Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the signals. The coupling constants between the protons on C1 and its adjacent axial and equatorial protons, as well as between the proton on C4 and its adjacent protons, are diagnostic for determining the cis or trans configuration. In the cis isomer, the proton at C1 will have one axial-axial and one axial-equatorial coupling. In the trans isomer, the proton at C1 will have either two axial-axial or two equatorial-equatorial couplings depending on the chair conformation.

Conclusion

The IUPAC nomenclature for the isomers of this compound requires a careful consideration of its stereochemistry. Due to the presence of a plane of symmetry, both the cis and trans isomers are achiral. The cis isomer is classified as a meso compound. While R/S descriptors can be used to denote the local configuration at the substituted carbons, the prefixes cis- and trans- are sufficient and preferred for the formal IUPAC names of these achiral molecules.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in 1-Iodo-4-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1-iodo-4-methylcyclohexane, a substituted cyclohexane (B81311) derivative of interest in organic synthesis and medicinal chemistry. The document delves into the conformational isomers of both cis and trans diastereomers, presenting quantitative data on their relative stabilities. Detailed methodologies for the experimental and computational techniques employed in the structural elucidation of such molecules are also provided. The guide aims to serve as a detailed resource for professionals requiring a deep understanding of the stereochemical and structural properties of substituted cyclohexanes.

Introduction

This compound (C₇H₁₃I) is a halogenated cyclic alkane that exists as two diastereomers: cis-1-iodo-4-methylcyclohexane and trans-1-iodo-4-methylcyclohexane. The conformational behavior of these isomers is dictated by the principles of cyclohexane stereochemistry, primarily the preference for substituents to occupy the equatorial position to minimize steric strain. An understanding of the three-dimensional structure, bond parameters, and the energetic differences between various conformations is crucial for predicting reactivity, designing synthetic pathways, and understanding potential biological activity.

Conformational Analysis

The cyclohexane ring in this compound adopts a chair conformation to minimize angle and torsional strain. The presence of two substituents at the 1 and 4 positions leads to distinct conformational preferences for the cis and trans isomers.

trans-1-Iodo-4-methylcyclohexane

The trans isomer can exist in two rapidly interconverting chair conformations: one with both the iodo and methyl groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial).

The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a source of steric strain. The equilibrium lies heavily towards the diequatorial conformation.

cis-1-Iodo-4-methylcyclohexane

The cis isomer also exists as a pair of interconverting chair conformations. In this case, one substituent is always in an axial position while the other is in an equatorial position. The two conformers are enantiomeric and therefore have equal energy. In one conformer, the iodo group is axial and the methyl group is equatorial, while in the other, the methyl group is axial and the iodo group is equatorial.

The equilibrium constant between these two conformers is determined by the relative steric bulk of the iodo and methyl groups, quantified by their respective A-values (the free energy difference between the axial and equatorial positions for a monosubstituted cyclohexane).

Quantitative Conformational Energetics

The relative energies of the conformers can be estimated using A-values. The A-value for an iodine substituent is approximately 0.47 kcal/mol, while the A-value for a methyl group is approximately 1.74 kcal/mol.

| Isomer | Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 25°C (%) |

| trans | e,e | Iodo (eq), Methyl (eq) | 0 (most stable) | >99.9 |

| trans | a,a | Iodo (ax), Methyl (ax) | ~2.21 | <0.1 |

| cis | a,e | Iodo (ax), Methyl (eq) | ~0.47 | ~15 |

| cis | e,a | Iodo (eq), Methyl (ax) | ~1.74 | ~85 |

Note: The relative energies are calculated based on the sum of A-values for axial substituents. The population percentages are estimated from the calculated ΔG° values.

Molecular Geometry

| Bond | Expected Length (Å) |

| C-I | ~2.15 |

| C-C (ring) | ~1.53-1.54 |

| C-C (methyl) | ~1.53 |

| C-H | ~1.09-1.10 |

| Angle | Expected Value (°) |

| ∠C-C-I | ~111-113 |

| ∠C-C-C (ring) | ~111-112 |

| ∠H-C-H | ~109.5 |

Experimental and Computational Protocols

The structural and conformational analysis of this compound relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the stereochemistry and conformational equilibrium of cyclohexane derivatives.

Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the purified cis or trans-1-iodo-4-methylcyclohexane in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹³C NMR spectrum at room temperature. For studying the conformational equilibrium of the cis isomer, low-temperature NMR may be required to slow down the chair-chair interconversion and observe separate signals for each conformer.

-

Analysis: The chemical shifts of the carbon atoms, particularly C1 and C4, will differ depending on whether the substituents are in axial or equatorial positions. The relative integrals of the signals at low temperature can be used to determine the equilibrium constant.

Computational Chemistry

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and calculating relative energies of conformers.

Protocol for DFT Calculations:

-

Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Employ a suitable density functional, such as B3LYP, and a reasonably large basis set, for example, 6-311+G(d,p) for carbon and hydrogen, and a basis set with effective core potentials (e.g., LANL2DZ) for iodine.

-

Procedure:

-

Build the initial 3D structures of the different conformers of cis- and trans-1-iodo-4-methylcyclohexane.

-

Perform a geometry optimization for each conformer to find the lowest energy structure.

-

Perform a frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

-

The energy difference between the conformers can then be calculated to determine their relative stabilities.

-

Visualizations

Conformational Equilibrium of trans-1-Iodo-4-methylcyclohexane

Caption: Conformational equilibrium of trans-1-iodo-4-methylcyclohexane.

Conformational Equilibrium of cis-1-Iodo-4-methylcyclohexane

Caption: Conformational equilibrium of cis-1-iodo-4-methylcyclohexane.

Workflow for Structural Analysis

Caption: Workflow for the structural analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding in cis- and trans-1-iodo-4-methylcyclohexane. The conformational preferences are well-defined, with the diequatorial conformer of the trans isomer being the most stable species. For the cis isomer, the equilibrium favors the conformer with the larger methyl group in the equatorial position. While precise experimental geometric data for this specific molecule is scarce, reliable estimations can be made based on analogous compounds and computational chemistry. The outlined experimental and computational protocols provide a robust framework for the detailed structural characterization of this and similar substituted cyclohexane systems, which is of fundamental importance in the fields of chemical research and drug development.

An In-depth Technical Guide to the Potential Energy Diagrams of 1-Iodo-4-methylcyclohexane Conformers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational isomers of 1-iodo-4-methylcyclohexane, focusing on their relative potential energies. A thorough understanding of the conformational preferences of substituted cyclohexanes is paramount in drug design and development, as the three-dimensional structure of a molecule dictates its interaction with biological targets. This document summarizes the quantitative data, outlines detailed experimental and computational protocols for energy determination, and presents visualized potential energy diagrams and workflows.

Core Concepts: Conformational Analysis of Substituted Cyclohexanes

Cyclohexane (B81311) and its derivatives exist predominantly in a chair conformation to minimize angular and torsional strain. Substituents on the cyclohexane ring can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions, particularly the 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.

The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the two chair forms. A larger A-value indicates a stronger preference for the equatorial position. For disubstituted cyclohexanes, the A-values are generally additive, allowing for the estimation of the relative energies of different stereoisomers and their conformers.

Quantitative Data: Conformational Energies

The relative energies of the chair conformers of cis- and trans-1-iodo-4-methylcyclohexane can be calculated using the A-values of the iodo and methyl substituents. The accepted A-values for these groups are summarized in the table below.

| Substituent | A-value (kcal/mol) |

| Iodo (I) | ~0.4 - 0.7 |

| Methyl (CH₃) | ~1.7 - 1.8 |

These values are used to calculate the energetic cost of placing a substituent in the axial position due to 1,3-diaxial strain.

Energy Calculations for this compound Conformers

The stability of each conformer is determined by the sum of the A-values for its axial substituents. A lower total strain energy corresponds to a more stable conformer.

| Isomer | Conformer | Axial Substituents | Total 1,3-Diaxial Strain (kcal/mol) | Relative Energy (kcal/mol) |

| trans-1-iodo-4-methylcyclohexane | Diequatorial (e,e) | None | 0 | 0 (most stable) |

| Diaxial (a,a) | Iodo, Methyl | ~2.1 - 2.5 | ~2.1 - 2.5 | |

| cis-1-iodo-4-methylcyclohexane | Iodo (eq), Methyl (ax) | Methyl | ~1.7 - 1.8 | ~1.7 - 1.8 |

| Iodo (ax), Methyl (eq) | Iodo | ~0.4 - 0.7 | ~0.4 - 0.7 |

Potential Energy Diagrams

The following diagrams illustrate the potential energy landscapes for the chair-chair interconversion of trans- and cis-1-iodo-4-methylcyclohexane.

Caption: Potential energy diagram for trans-1-iodo-4-methylcyclohexane.

Caption: Potential energy diagram for cis-1-iodo-4-methylcyclohexane.

Experimental and Computational Protocols

The determination of conformational energies relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Dynamic NMR Spectroscopy

A prevalent method for determining A-values is through dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Sample Preparation: A solution of the substituted cyclohexane is prepared in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃).

-

Low-Temperature NMR: The NMR spectrum of the sample is recorded at a low temperature where the chair-chair interconversion is slow on the NMR timescale. This allows for the observation of distinct signals for the axial and equatorial conformers.

-

Signal Integration: The relative concentrations of the two conformers are determined by integrating the signals corresponding to each form.

-

Equilibrium Constant Calculation: The equilibrium constant (K) is calculated from the ratio of the conformer concentrations.

-

Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°), or A-value, is calculated using the equation: ΔG° = -RTln(K), where R is the gas constant and T is the temperature in Kelvin.

-

Variable Temperature Studies: By performing the experiment at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) contributions to the free energy can be determined from a van't Hoff plot (ln(K) vs. 1/T).

Caption: Workflow for determining conformational energies via dynamic NMR.

Computational Protocol: Ab Initio Calculations

Computational chemistry provides a powerful tool for calculating the potential energies of different conformers.

-

Structure Generation: The 3D structures of the different chair conformers of this compound are generated using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically done using quantum mechanical methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) with an appropriate basis set (e.g., 6-31G* or larger).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: The total electronic energy of each optimized conformer is calculated at a high level of theory.

-

Relative Energy Determination: The potential energy difference between the conformers is determined by subtracting the total energies, including ZPVE and thermal corrections.

Caption: Workflow for computational determination of conformer energies.

Conclusion

The conformational analysis of this compound demonstrates the fundamental principles of steric interactions in substituted cyclohexanes. The diequatorial conformer of the trans isomer is the most stable, while for the cis isomer, the conformer with the larger methyl group in the equatorial position is favored. The quantitative data and methodologies presented in this guide provide a robust framework for understanding and predicting the conformational behavior of this and similar molecules, which is a critical aspect of modern drug discovery and materials science.

Methodological & Application

Application Notes and Protocols for the E1 Elimination of cis-1-iodo-4-methylcyclohexane in Water

For Researchers, Scientists, and Drug Development Professionals

Introduction